Product packaging for Ammonium lactate(Cat. No.:CAS No. 515-98-0)

Ammonium lactate

Cat. No.: B1194391
CAS No.: 515-98-0
M. Wt: 107.11 g/mol
InChI Key: RZOBLYBZQXQGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ammonium lactate, with the CAS number 515-98-0, is the ammonium salt of lactic acid, an alpha-hydroxy acid (AHA) . This compound is extensively utilized in dermatological research for its significant humectant and moisturizing properties, which influence the hydration of the stratum corneum . Its primary research applications focus on modeling the treatment of xerosis (dry, scaly skin) and ichthyosis vulgaris . The mechanism of action, while not fully characterized, is believed to involve a decrease in corneocyte cohesion, aiding in desquamation, and an increase in the thickness of the viable epidermis . Studies have shown that formulations containing 12% this compound can significantly increase skin firmness, extensibility, and improve barrier function . Furthermore, research indicates its potential to mitigate the cutaneous atrophy often induced by potent topical corticosteroids, making it a compound of interest in combination therapy models . This compound is also noted for its mild anti-bacterial properties . This product is intended for research and development use only in a laboratory setting. It is not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9NO3 B1194391 Ammonium lactate CAS No. 515-98-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Unknown.

CAS No.

515-98-0

Molecular Formula

C3H9NO3

Molecular Weight

107.11 g/mol

IUPAC Name

azane;2-hydroxypropanoic acid

InChI

InChI=1S/C3H6O3.H3N/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);1H3

InChI Key

RZOBLYBZQXQGFY-UHFFFAOYSA-N

SMILES

CC(C(=O)[O-])O.[NH4+]

Canonical SMILES

CC(C(=O)O)O.N

density

1.2 at 59 °F (USCG, 1999) - Denser than water;  will sink

Other CAS No.

515-98-0

physical_description

Ammonium lactate appears as white solid or liquid. Has no odor. Sinks and mixes with water. (USCG, 1999)
Liquid
White solid or liquid;  Odorless;  [CHRIS] 68-72% Aqueous solution: Light yellow liquid;  [PURAC Bioquimica MSDS]

Pictograms

Irritant

Synonyms

2 Hydroxypropanoic Acid
2 Hydroxypropionic Acid
2-Hydroxypropanoic Acid
2-Hydroxypropionic Acid
Ammonium Lactate
D Lactic Acid
D-Lactic Acid
L Lactic Acid
L-Lactic Acid
Lactate
Lactate, Ammonium
Lactic Acid
Propanoic Acid, 2-Hydroxy-, (2R)-
Propanoic Acid, 2-Hydroxy-, (2S)-
Sarcolactic Acid

Origin of Product

United States

Synthesis Pathways and Production Methodologies of Ammonium Lactate

Chemical Synthesis Routes for Ammonium (B1175870) Lactate (B86563)

The chemical synthesis of ammonium lactate primarily revolves around the direct reaction of lactic acid with a nitrogenous base, a process that is fundamental yet requires careful control to achieve desired product specifications.

Direct Neutralization Reactions of Lactic Acid with Nitrogenous Bases

The most straightforward method for producing this compound is through the direct neutralization of lactic acid with ammonia (B1221849). atamanchemicals.com This acid-base reaction can be carried out using either aqueous ammonia (ammonium hydroxide) or ammonia gas. atamanchemicals.comgoogle.com The reaction is typically conducted at room temperature. atamanchemicals.comgoogle.com

A patented method describes the preparation of an this compound solution by mixing a lactic acid solution with ammonia water. google.com The process involves controlling the pH of the system, ideally within the range of 8.0 to 12.0, to facilitate the reaction. google.com Continuous addition of the ammonia solution is necessary to maintain the desired pH throughout the reaction. google.com

Another approach involves reacting a high-concentration aqueous solution of lactic acid directly with aqueous ammonia. google.com This method is advantageous as it can produce a highly concentrated this compound solution (58% or more) in a relatively short time with simple equipment. google.com

Optimization of Reaction Conditions for Purity and Yield

Achieving high purity and yield in this compound synthesis necessitates the optimization of several reaction parameters. A key challenge in using concentrated lactic acid solutions is the presence of lactic acid condensates, such as dimers and trimers, which can react with ammonia to form undesirable byproducts like lactamide (B1674226). google.comgoogle.com

To circumvent this, a multi-stage addition of aqueous ammonia with an aging process in between has been developed. google.com In this method, a portion of the ammonia water is first added to the lactic acid solution. The mixture is then aged for 12 to 24 hours, during which the lactic acid oligomers are hydrolyzed back into lactic acid monomers. google.com Subsequently, the remaining ammonia water is added to complete the neutralization. google.com This staged process significantly reduces the formation of impurities, leading to a higher purity this compound solution. google.com The total amount of ammonia is typically controlled to be between 0.7 to 0.98 moles per mole of lactic acid. google.com

The pH of the reaction mixture is another critical parameter. Maintaining a pH between 8.0 and 9.0 is often preferred for optimal results in the preparation of the this compound solution. google.com Temperature control is also vital; while the initial reaction can occur at room temperature, an increase in temperature above 200°C can lead to the formation of lactamide. google.com Conversely, temperatures below 110°C can drastically reduce the conversion rate of this compound. google.com

Table 1: Optimization of this compound Synthesis via Direct Neutralization

Parameter Condition Outcome Reference
pH Control 8.0 - 12.0 Facilitates reaction google.com
pH Control (Preferred) 8.0 - 9.0 Optimal for solution preparation google.com
Ammonia Addition Staged with aging Reduces impurities, increases purity google.com
Aging Time 12 - 24 hours Hydrolysis of lactic acid oligomers google.com
Temperature < 200°C Prevents lactamide formation google.com
Temperature > 110°C Ensures high conversion rate google.com

Biotechnological Production Processes Involving this compound Formation

Biotechnological routes offer a sustainable alternative to chemical synthesis, primarily through the fermentation of carbohydrates to produce lactic acid, where ammonia plays a crucial role as a neutralizing agent.

Fermentative Production of Lactic Acid with Ammonia as a Neutralizing Agent

In the fermentative production of lactic acid, microorganisms convert sugars into lactic acid. mdpi.com As lactic acid accumulates, the pH of the fermentation broth decreases, which can inhibit microbial growth and productivity. mdpi.com To counteract this, a neutralizing agent is added to maintain the pH at a favorable level, typically between 5.0 and 7.0. mdpi.com

Ammonia, in the form of ammonia liquor or ammonium hydroxide (B78521), is a commonly used neutralizing agent in industrial lactic acid fermentation. mdpi.comencyclopedia.pub It reacts with the produced lactic acid to form this compound. encyclopedia.pub The use of ammonia offers several advantages, including easy pH regulation and serving as an additional nitrogen source for the microorganisms, which can positively affect cell growth. mdpi.com

However, high concentrations of this compound can cause osmotic stress to the microbial cells, potentially inhibiting their growth and lactic acid production. mdpi.com The choice of neutralizing agent is critical, as some can interfere with downstream separation and purification processes. mdpi.com For instance, while calcium carbonate is also widely used, it forms calcium lactate, which then requires the use of sulfuric acid for recovery, generating calcium sulfate (B86663) (gypsum) as a significant byproduct. mdpi.com The this compound process avoids this large-volume solid waste stream. ncsu.edu

Recovery and Purification Strategies from Fermentation Broths

Several strategies have been developed for the recovery and purification of lactic acid from this compound-containing fermentation broths:

Acidulation and Precipitation: The this compound can be acidified with a strong acid like sulfuric acid to liberate lactic acid and form an ammonium salt. encyclopedia.pubncsu.edu Adding methanol (B129727) can decrease the solubility of the resulting ammonium sulfate, allowing it to be separated by filtration. ncsu.edu

Esterification: A widely accepted method involves the conversion of this compound into a lactate ester, such as butyl lactate or ethyl lactate, by reacting it with the corresponding alcohol. researchgate.netcapes.gov.br These esters have lower boiling points and are less water-soluble, facilitating their separation and purification through distillation. researchgate.netresearchgate.net The purified ester is then hydrolyzed to yield high-purity lactic acid. researchgate.netcapes.gov.br This process can be catalyzed by a cation exchange resin, which avoids the use of corrosive acids. capes.gov.br

Membrane Separation: Technologies like electrodialysis and nanofiltration are also employed. google.comnih.gov Electrodialysis with bipolar membranes can separate water and concentrate the this compound, with the ammonia being recycled. ncsu.edu Nanofiltration has been investigated as a method to recover this compound while removing divalent ions and glucose from the fermentation broth. nih.gov

Table 2: Comparison of Recovery Strategies for Lactic Acid from this compound Broth

Strategy Description Advantages Disadvantages References
Acidulation & Precipitation Addition of sulfuric acid to form lactic acid and ammonium sulfate. Simple concept. Generates ammonium sulfate byproduct. encyclopedia.pubncsu.edu
Esterification Conversion to a lactate ester (e.g., butyl lactate) followed by hydrolysis. High purity of final lactic acid. Can be a multi-step process. researchgate.netcapes.gov.br
Solvent Extraction Use of a solvent (e.g., tributyl phosphate) to extract lactic acid. Can be coupled with esterification for high selectivity. Requires solvent recovery. researchgate.net
Membrane Separation Use of electrodialysis or nanofiltration to separate and concentrate. Can reduce chemical usage and recycle components. Potential for membrane fouling. ncsu.edugoogle.comnih.gov

Solid-State this compound Preparation and Characterization

While often handled as an aqueous solution, the preparation of solid-state this compound is desirable for reasons of stability, storage, and transportation. google.com The process of obtaining solid this compound from a solution requires specific methodologies.

A patented method for preparing solid this compound involves a multi-step process starting with an aqueous this compound solution. google.com This solution is first concentrated by extraction with acetonitrile. google.com The resulting concentrated solution is then dissolved in ethanol (B145695). google.com Finally, the addition of acetonitrile, acetone, or a mixture thereof induces the precipitation of solid this compound. google.com This method is reported to yield a high-purity and stable solid product suitable for industrial-scale production. google.com

The characterization of this compound, whether in solid or liquid form, is crucial for quality control. It can appear as a white solid or a colorless to yellowish liquid and is odorless. mdpi.comnih.gov

Chemical Reactivity and Transformation Mechanisms of Ammonium Lactate

Acid-Base Equilibria and Buffering Capacity in Solution

Ammonium (B1175870) lactate (B86563) in an aqueous solution exists in equilibrium with its constituent ions: the ammonium cation (NH₄⁺) and the lactate anion (CH₃CH(OH)COO⁻). This equilibrium is fundamental to its behavior as a buffer. A buffer solution resists significant changes in pH upon the addition of small amounts of an acid or a base. ck12.org

The buffering capacity of ammonium lactate stems from the presence of a weak acid (lactic acid) and its conjugate base (lactate), and a weak base (ammonia) and its conjugate acid (ammonium). The ammonium/ammonia (B1221849) system is effective at maintaining a pH around 9.25, while the lactic acid/lactate system is effective around a pH of 3.8. nih.govsolubilityofthings.com When an acid is introduced, the lactate ions can accept protons to form lactic acid. Conversely, when a base is added, the ammonium ions can donate protons, forming ammonia and water. This dual nature allows this compound solutions to buffer against both acidic and basic additions.

The effectiveness of a buffer is greatest when the pH of the solution is close to the pKa of the weak acid or base component. solubilityofthings.com The buffering capacity is also dependent on the concentration of the buffer components; higher concentrations of the weak acid and its conjugate base lead to a higher buffering capacity. solubilityofthings.com

Thermal Decomposition and Degradation Kinetics

The thermal stability of this compound is a critical factor in its handling and processing, particularly in industrial applications where elevated temperatures are common.

Identification of Decomposition Products (e.g., Lactic Acid, Ammonia, Lactamide)

When subjected to heat, this compound undergoes decomposition, yielding several products. The primary decomposition products are lactic acid and ammonia. myskinrecipes.comgoogle.com This is a reversible reaction where the salt dissociates back into its constituent acid and base.

In addition to lactic acid and ammonia, another significant decomposition product is lactamide (B1674226). archivog.com The formation of lactamide occurs through a side reaction. Kinetic studies have proposed models that account for the formation of these key products during thermal degradation. archivog.comresearchgate.net

Interactive Table: Major Thermal Decomposition Products of this compound

Product NameChemical FormulaFormation Pathway
Lactic AcidCH₃CH(OH)COOHDissociation of this compound
AmmoniaNH₃Dissociation of this compound
LactamideCH₃CH(OH)CONH₂Side reaction during thermal decomposition

Influence of Temperature and Pressure on Decomposition Pathways

The pathways of this compound decomposition are significantly influenced by both temperature and pressure. Higher temperatures generally accelerate the rate of decomposition. scirp.org Research has shown that the decomposition of (2-hydroxyethyl)ammonium lactates, a related class of compounds, begins at approximately 150°C. scirp.org

Pressure also plays a crucial role. Studies on the conversion of fermentation-derived this compound to ethyl lactate have demonstrated that the yield of lactic acid from decomposition is highly dependent on both temperature and pressure. researchgate.net The conditions can be manipulated to favor the formation of desired products, such as lactic acid, while minimizing the formation of byproducts.

Mechanistic Studies of Thermal Instability

The thermal instability of this compound is rooted in the nature of the ionic bond between the ammonium cation and the lactate anion. Upon heating, this bond can break, leading to the dissociation into lactic acid and ammonia. The presence of impurities, such as amino acids in fermented this compound, can also impact thermal stability and subsequent reactions. researchgate.net

Kinetic studies on the esterification of this compound with n-butanol have provided insights into the reaction mechanisms. These non-catalytic interactions, studied in a closed system at temperatures between 130–170°C, have led to the development of kinetic models that account for the formation of by-products like lactamide through competitive routes. researchgate.netmdpi.com These models are instrumental in understanding and optimizing processes involving the thermal treatment of this compound.

Chemical Conversions and Derivatization Reactions

This compound serves as a valuable precursor for the synthesis of other important chemicals, most notably alkyl lactates.

Esterification Reactions for Alkyl Lactate Production from this compound

The esterification of this compound with an alcohol is a key reaction for producing alkyl lactates, which are considered environmentally friendly "green" solvents. researchgate.net This process typically involves reacting this compound with an alcohol, such as ethanol (B145695) or butanol, at elevated temperatures. archivog.comgoogle.com

Several approaches have been developed to enhance the efficiency of this conversion. One method involves the direct esterification of this compound, where the in-situ generated lactic acid reacts with the alcohol. wipo.intresearchgate.net For instance, the reaction of this compound with n-butanol has been studied in the temperature range of 130–170°C. mdpi.com The kinetics of this process have been modeled to understand the influence of various parameters, including temperature and reactant concentrations. archivog.commdpi.com

Another strategy involves a two-step process where this compound is first decomposed to lactic acid, which is then esterified. wipo.int The use of organic solvents, such as tributyl phosphate (B84403), can facilitate the decomposition and stabilize the resulting lactic acid as a monomer, preventing oligomerization and leading to higher yields of the desired alkyl lactate. researchgate.net The conversion efficiency can be significant, with some processes reporting up to a 78% conversion of this compound to ethyl lactate with high selectivity. researchgate.net

Interactive Table: Examples of Alkyl Lactate Production from this compound

AlcoholAlkyl Lactate ProductReaction ConditionsReported Conversion/Yield
Methanol (B129727)Methyl LactateAcidification with methanol followed by esterification75% yield of methyl lactate researchgate.net
EthanolEthyl LactateDecomposition in tributyl phosphate, then esterification78% conversion, 95% selectivity researchgate.net
n-ButanolButyl LactateNon-catalytic reaction at 130–170°CKinetic model developed researchgate.netmdpi.com

Polymerization Pathways: Precursor Role in Polylactic Acid Synthesis

This compound serves as a crucial starting material in the synthesis of polylactic acid (PLA), a biodegradable and biocompatible thermoplastic polyester. The typical industrial route to high molecular weight PLA involves the ring-opening polymerization of lactide, the cyclic dimer of lactic acid. atamanchemicals.comnih.gov this compound is a key precursor in this multi-step process.

Synthesis of Lactate Ester: this compound, often derived from fermentation processes, is first converted into a lactate ester. google.com This initial step is significant because it circumvents the need to convert the lactate salt to free lactic acid, which can be a costly and corrosive step. google.com For instance, this compound can be reacted with an alcohol, such as n-butanol, to produce butyl lactate. mdpi.comresearchgate.net

Polycondensation to Prepolymer: The resulting lactate ester undergoes polycondensation to form a low molecular weight PLA, often referred to as a lactic acid prepolymer. google.com This reaction is typically carried out in the presence of a catalyst. google.com

Depolymerization to Lactide: The prepolymer is then depolymerized to produce the cyclic dimer, lactide. google.comresearchgate.net This step is crucial for obtaining the monomer required for high molecular weight PLA.

Ring-Opening Polymerization (ROP): Finally, the purified lactide undergoes ring-opening polymerization to produce high molecular weight PLA. atamanchemicals.comgoogle.com This polymerization is often catalyzed by metal compounds, with tin octoate being a common choice. nih.gov

The chirality of the lactic acid units is a critical factor that influences the properties of the final PLA polymer. The use of L-lactic acid or D-lactic acid leads to the formation of crystalline poly(L-lactic acid) (PLLA) or poly(D-lactic acid) (PDLA), respectively, while a mixture of the two (racemic) results in amorphous poly(DL-lactic acid) (PDLLA). atamanchemicals.commdpi.com

Table 1: Key Stages in PLA Synthesis from this compound

StageDescriptionKey Reactants/Intermediates
Esterification Conversion of this compound to a lactate ester.This compound, Alcohol (e.g., n-butanol)
Polycondensation Formation of a low molecular weight PLA prepolymer.Lactate ester
Depolymerization Conversion of the prepolymer to the cyclic dimer, lactide.PLA prepolymer
Ring-Opening Polymerization Polymerization of lactide to high molecular weight PLA.Lactide, Catalyst (e.g., Tin octoate)

Role in the Synthesis of Metal Oxide Nanomaterials (e.g., Titanium Dioxide)

This compound plays a significant role as a precursor and stabilizing agent in the synthesis of metal oxide nanomaterials, particularly titanium dioxide (TiO₂). A commercially available and water-soluble titanium precursor, titanium(IV) bis(this compound) dihydroxide (TiBALDH), is frequently used for this purpose. mdpi.comresearchgate.net This precursor is valued for its stability in aqueous solutions at neutral pH, making it ideal for biomimetic synthesis where the use of water is essential. mdpi.comrsc.org

The chemical structure of the titanium complex in TiBALDH solutions is more complex than the simple monomeric formula suggests. It exists in equilibrium with other species, including a tetrameric complex, [Ti₄O₄(lactate)₈]⁸⁻, and even TiO₂ nanoparticles themselves. rsc.orgresearchgate.net The formation of nanocrystalline anatase TiO₂ from TiBALDH is understood to be governed by a coordination equilibrium. researchgate.net This equilibrium can be influenced by several factors, including solvent polarity, solution dilution, and pH. rsc.orgresearchgate.net

For instance, diluting a TiBALDH solution with deionized water can lead to a decrease in particle size, suggesting the reversible formation of polymers of titanium lactate complexes. rsc.org Adjusting the pH can also direct the synthesis; acidic conditions tend to produce monodisperse anatase nanoparticles, while basic conditions promote condensation reactions, leading to the formation of a gel containing anatase nanoparticles. rsc.org The lactate ligands in the precursor system can also act as surface-capping agents, stabilizing the newly formed TiO₂ nanoparticles. researchgate.net

Table 2: Influence of Reaction Conditions on TiO₂ Nanoparticle Synthesis from TiBALDH

ParameterEffect on SynthesisResulting Material
Dilution Shifts equilibrium, can decrease particle size. rsc.orgSmaller TiO₂ nanoparticles. rsc.org
Acidic pH Promotes formation of discrete nanoparticles. rsc.orgMonodisperse anatase nanoparticles (~5 nm). rsc.org
Basic pH Promotes condensation reactions. rsc.orgGel containing anatase nanoparticles. rsc.org
Addition of Less Polar Solvents (e.g., ethanol) Shifts equilibrium towards nanoparticle formation. researchgate.netIncreased yield of TiO₂ nanoparticles. researchgate.net

Interaction with Specific Chemical Systems

The reactivity of this compound extends to its interactions with various chemical systems, influencing reaction pathways and product formation.

In the context of esterification reactions, such as with n-butanol, the process is typically conducted at elevated temperatures (130–170 °C) in a closed system. mdpi.comarchivog.com A kinetic model for this reaction considers the side formation of lactamide. archivog.com The presence of water is also a factor in the kinetics of this process. archivog.com

When used in the synthesis of titanium dioxide, the titanium lactate complex (TiBALDH) shows specific reactivity with different chemical species. For example, it reacts rapidly with phosphate groups, indicating that phosphate buffers should be avoided in biomineralization synthesis using this precursor. rsc.org In contrast, Tris buffer does not appear to react with TiBALDH. researchgate.net The lactate ligands themselves can act as antioxidants, which has been observed to prevent the degradation of tryptophan in the presence of TiO₂ nanoparticles under simulated solar light. acs.org

Furthermore, in the synthesis of more complex nanomaterials, such as Au-TiO₂ supraparticles, TiBALDH serves as the titania precursor. The synthesis involves the electrostatic interaction between polymer-coated gold nanoparticles and the titanium lactate complex. chemrxiv.org In studies of the environmental impact of complex metal oxide nanoparticles, such as those containing nickel and cobalt, the presence of lactate in the aqueous medium has been shown to increase the total metal ion release through the formation of metal-lactate complexes in solution. osti.gov

Advanced Analytical Chemistry of Ammonium Lactate

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of ammonium (B1175870) lactate (B86563), enabling the separation of the lactate and ammonium ions from potential impurities and allowing for their accurate quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Concentration Determination

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and determining the concentration of ammonium lactate. sielc.comresearchgate.net Various HPLC methods have been developed, often employing reverse-phase columns, such as C18, to achieve effective separation. researchgate.netresearchgate.net

A common approach involves using a mobile phase consisting of a mixture of solvents like acetonitrile, water, and an acidifier such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation is typically monitored using a UV detector, often at a wavelength of 210 nm or 259 nm. researchgate.netresearchgate.net The retention time of the lactate component allows for its identification and quantification against a standard curve. For instance, in one method, the retention time for amrinone (B1666026) lactate was found to be 2.710 minutes. researchgate.net

The versatility of HPLC allows for the analysis of this compound in various matrices, including bulk drug substances and pharmaceutical formulations. researchgate.net Furthermore, HPLC can be adapted to detect and quantify various organic acid impurities that may be present in lactic acid produced through fermentation. researchgate.net The precision and accuracy of HPLC methods are typically validated through statistical analysis, ensuring reliable results. researchgate.net

Table 1: Example HPLC Method Parameters for Lactate Analysis

ParameterConditionSource
Column Reverse-phase C18 researchgate.net
Mobile Phase Water:Acetonitrile:Methanol (B129727) (40:30:30) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 259 nm researchgate.net
Retention Time 2.710 min (for amrinone lactate) researchgate.net
Linearity Range 0.2-40 µg/mL (for amrinone lactate) researchgate.net

This table presents an example of HPLC conditions and is not a universal standard.

Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and identifying its characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of this compound. tandfonline.comresearchgate.net Both ¹H NMR and ¹³C NMR are employed to provide information about the chemical environment of the hydrogen and carbon atoms within the lactate and ammonium ions. ut.ac.ir

In the ¹H NMR spectrum of the lactate anion, characteristic signals include a doublet for the methyl (CH₃) protons and a quartet for the methine (CH) proton. ut.ac.irscirp.org For instance, in a study of (2-hydroxyethyl)ammonium lactates, the methyl protons of the lactate anion were observed in the range of δ 1.1 - 1.2 ppm, while the proton adjacent to the carboxylic group appeared between δ 3.7 - 3.9 ppm. scirp.org

Table 2: Typical ¹H NMR Chemical Shifts for the Lactate Anion

ProtonsChemical Shift (δ, ppm)MultiplicitySource
CH₃~1.1 - 1.3Doublet (d) ut.ac.irscirp.org
CH~3.7 - 4.1Quartet (q) ut.ac.ir

Note: Chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. ut.ac.iracs.org

The IR spectrum of this compound exhibits characteristic absorption bands. A broad band in the region of 3700-3000 cm⁻¹ is indicative of the O-H stretching of the hydroxyl group and N-H stretching of the ammonium cation. scirp.org The presence of the carboxylate anion (COO⁻) is confirmed by a strong absorption band typically appearing around 1750-1600 cm⁻¹. scirp.org The C-O stretching vibration can also be observed. ut.ac.ir These spectral fingerprints provide strong evidence for the presence of the key functional groups in this compound. ut.ac.irscirp.org

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)DescriptionSource
O-H and N-H stretch3700 - 3000Broad band scirp.org
C=O (carboxylate)1750 - 1600Strong absorption scirp.org
C-O stretch~1231 ut.ac.ir

Note: The exact positions of IR bands can be influenced by the sample state (solid or liquid) and intermolecular interactions.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for confirming the molecular weight of this compound and analyzing its fragmentation patterns. scirp.orgnih.gov Electrospray ionization (ESI) is a common ionization technique used for the analysis of polar molecules like this compound. nih.govjst.go.jp

In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, this allows for the confirmation of the molecular weights of the lactate anion and the ammonium cation. scirp.org Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ions, providing further structural information based on the resulting fragment ions. mdpi.com For instance, in the analysis of lactate, a common transition monitored is m/z 89.000 → 43.100. mdpi.com

Liquid chromatography is often coupled with mass spectrometry (LC-MS) to provide separation of components before they enter the mass spectrometer, enhancing the specificity and sensitivity of the analysis. nih.govmdpi.com

Other Quantitative Analytical Techniques

Besides chromatography and spectroscopy, other analytical methods can be employed for the quantitative analysis of this compound.

One such method is potentiometric titration . mdpi.com In this technique, the concentration of this compound can be determined by titrating the sample with a standard solution of a strong base, such as potassium hydroxide (B78521), and monitoring the change in potential. mdpi.com

Enzymatic assays offer a highly specific method for the quantification of lactate. nih.govlabtest.com.brsignosisinc.com These assays typically utilize the enzyme lactate oxidase, which catalyzes the oxidation of lactate to pyruvate, producing hydrogen peroxide. labtest.com.brsignosisinc.com The hydrogen peroxide can then be measured colorimetrically or fluorometrically, with the signal being proportional to the initial lactate concentration. signosisinc.comnih.gov

Karl-Fischer Titration for Water Content Determination

Karl Fischer (KF) titration is a highly specific and widely used method for determining the water content in a variety of solid, liquid, and gaseous samples. mcckf.com Developed by German chemist Karl Fischer in 1935, the technique is based on a reaction that selectively consumes water. mcckf.commt.com This method's precision and accuracy make it superior to other techniques like loss-on-drying, which can also measure the loss of other volatile substances. mcckf.com The KF reaction can be applied over a broad concentration range, from parts per million (ppm) to 100%. mt.com

The principle of Karl Fischer titration involves the reaction of iodine with water in the presence of sulfur dioxide, a base, and a suitable solvent, typically methanol. The base, originally pyridine, has been largely replaced by less toxic alternatives like imidazole. mcckf.comhoneywell.com The endpoint of the titration is detected when all the water in the sample has been consumed, and an excess of iodine is present. This is typically indicated by a change in the electrochemical potential of the solution.

There are two main types of Karl Fischer titration: volumetric and coulometric.

Volumetric KF Titration: In this method, a solution containing iodine, known as the KF titrant, is added to the sample dissolved in a solvent. fishersci.com The volume of the titrant required to reach the endpoint is used to calculate the water content. gfschemicals.com Volumetric titration is generally suitable for samples with a water content ranging from 100 ppm to 100%. gfschemicals.com One-component reagents, where all reactants are in a single solution, and two-component reagents, with separate titrant and solvent solutions, are available. mt.comfishersci.com Two-component systems can offer faster titration speeds and greater titrant stability. mt.com For basic samples like this compound, buffering the solution with an acid, such as salicylic (B10762653) acid, is necessary to maintain the optimal pH range (4-8) for the reaction. sigmaaldrich.com

Coulometric KF Titration: This technique is ideal for samples with very low water content, typically below 1000 ppm. mt.com Instead of adding a titrant, iodine is generated electrochemically in the titration cell from an iodide-containing electrolyte. metrohm.com The amount of charge passed to generate the iodine is directly proportional to the amount of water in the sample, making it an absolute method that does not require titer determination. metrohm.com Coulometric systems can be equipped with or without a diaphragm to separate the anode and cathode compartments. fishersci.com

The choice between volumetric and coulometric KF titration depends on the expected water content of the this compound sample. For higher water concentrations, the volumetric method is preferred, while the coulometric method provides higher accuracy for trace moisture analysis. mt.comgfschemicals.com

Table 1: Comparison of Volumetric and Coulometric Karl Fischer Titration

FeatureVolumetric TitrationCoulometric Titration
Principle Titrant with known concentration is added to the sample. gfschemicals.comIodine is generated electrochemically from an iodide solution. metrohm.com
Measurement Volume of titrant used. gfschemicals.comAmount of electrical current used. fishersci.com
Typical Range 100 ppm to 100% water content. gfschemicals.com1 ppm to 5% water content. mt.com
Reagents One-component or two-component systems. fishersci.comAnolyte and catholyte (for cells with a diaphragm). fishersci.com
Titer Determination Required. metrohm.comNot required (absolute method). metrohm.com
Speed Generally faster for high water content.Can be slower for high water content.

Electrochemical Analysis Methods

Electrochemical methods offer sensitive and selective approaches for the analysis of this compound, targeting either the ammonium ion or the lactate component. These techniques are often based on potentiometric or amperometric principles and are particularly well-suited for integration into portable and wearable sensing devices. acs.org

Potentiometric Sensors for Ammonium:

Potentiometric sensors, specifically ion-selective electrodes (ISEs), are designed to measure the potential difference between the ISE and a reference electrode. aip.org This potential difference is related to the concentration of the target ion, in this case, ammonium (NH₄⁺). Ammonium ISEs typically incorporate an ionophore within a polymeric membrane, which selectively binds to ammonium ions. aip.org

Recent research has focused on optimizing these sensors for applications such as monitoring ammonium levels in sweat. aip.orgresearchgate.net Studies have demonstrated that ammonium sensors can achieve a near-Nernstian response, with sensitivities around 56.2 ± 2.3 mV per decade change in concentration. aip.orgresearchgate.net The inclusion of materials like carbon nanotubes (CNTs) in the sensing membrane has been explored to enhance sensitivity and response time, although improvements have been marginal. aip.org A key performance metric for these sensors is their long-term stability, with some designs showing stable operation for at least 60 minutes of continuous use. aip.orgresearchgate.net

Amperometric Biosensors for Lactate:

The determination of lactate is commonly achieved using amperometric biosensors. These sensors utilize an enzyme, lactate oxidase, which catalyzes the oxidation of lactate. aip.org The electrochemical reaction generates a current that is proportional to the lactate concentration. aip.org The sensor typically consists of a working electrode (often platinum) where the enzymatic reaction and subsequent electrochemical detection occur, and a reference electrode. aip.orgd-nb.info

A significant challenge in lactate biosensing is the wide physiological range of lactate concentrations, which can lead to enzyme saturation and a limited linear response range of the sensor. acs.org To address this, strategies have been developed to control the flux of lactate to the enzyme. acs.org One such approach involves using an outer polymeric membrane containing a quaternary ammonium salt that acts as a mobile carrier for lactate, effectively restricting its diffusion to the enzyme layer. acs.org This modification has been shown to extend the linear response range of the biosensor up to 50 mM, making it suitable for applications like sweat analysis. acs.org

The sensitivity of these lactate biosensors can be influenced by the presence of a diffusion-limiting membrane. For instance, a sensor without a membrane might exhibit a higher sensitivity (e.g., 3.28 ± 8 µA/mM) but a narrower linear range (up to 20 mM lactate), while a sensor with a membrane may have a lower sensitivity (e.g., 0.43 ± 0.11 µA/mM) but a wider linear range (up to 30 mM lactate). aip.orgresearchgate.net The response time of these sensors is typically fast, reaching a steady state in about 10 seconds. aip.org

Table 2: Performance Characteristics of Electrochemical Sensors for Ammonium and Lactate

Sensor TypeAnalytePrincipleKey Performance Metrics
Ion-Selective Electrode Ammonium (NH₄⁺)PotentiometricSensitivity: ~56.2 mV/decade, Long-term stability: ≥ 60 min. aip.orgresearchgate.net
Enzymatic Biosensor LactateAmperometricSensitivity (w/o membrane): 3.28 µA/mM, Linear Range (w/o membrane): up to 20 mM. aip.org
Enzymatic Biosensor LactateAmperometricSensitivity (w/ membrane): 0.43 µA/mM, Linear Range (w/ membrane): up to 30 mM. aip.org
Enzymatic Biosensor LactateAmperometricLinear Range (flux-restricted): 1-50 mM, Sensitivity (flux-restricted): -9.4 nA/mM. acs.org

Environmental Fate and Biogeochemical Cycling of Ammonium Lactate

Biodegradation Pathways in Natural Ecosystems

Ammonium (B1175870) lactate (B86563) is recognized as a readily biodegradable compound. amarischemicalsolutions.com The lactate component, being a simple organic acid, and the ammonium component are both active participants in microbial metabolism and natural biogeochemical cycles. covenantuniversity.edu.ngurl.edu.gt

In aquatic systems, ammonium lactate is subject to microbial decomposition under both aerobic and anaerobic conditions. The lactate anion is a versatile carbon substrate for a wide range of microorganisms. covenantuniversity.edu.ng Under anaerobic conditions, such as those found in deep water or sediments, lactate serves as an effective electron donor for various microbial respiratory processes. For instance, sulfate-reducing bacteria (SRB) readily utilize small carbon substrates like lactate to reduce sulfate (B86663). covenantuniversity.edu.ngfrontiersin.org Similarly, certain bacteria can use lactate to facilitate the dissimilatory reduction of nitrate (B79036) to ammonium (DNRA). nih.gov

Studies on related compounds indicate high biodegradability. For example, (2-hydroxyethyl)ammonium lactates have shown a high level of biodegradation, with some variants achieving 95% degradation over a short period. scirp.org General tests for this compound suggest it breaks down rapidly in water, with one source indicating 90% degradation within 28 days under OECD 301 standards. amarischemicalsolutions.com However, the formation of ionic pairs between quaternary ammonium compounds and anionic compounds like lactate can sometimes reduce the biodegradability of both substances. researchgate.netnih.govcapes.gov.br

In soil environments, this compound is rapidly transformed by the native microbial community. Both of its constituent ions, ammonium (NH₄⁺) and lactate (CH₃CH(OH)COO⁻), are integrated into the soil's nitrogen and carbon cycles, respectively. covenantuniversity.edu.ngurl.edu.gt

The ammonium ion can undergo several transformations:

Nitrification: Under aerobic conditions, chemoautotrophic microbes can oxidize ammonium to nitrate. covenantuniversity.edu.ngurl.edu.gt

Assimilation: Soil microbes and plants can directly take up and assimilate ammonium into organic nitrogen compounds. covenantuniversity.edu.ng

Fixation: Ammonium can become trapped within the layers of clay minerals, removing it from active cycling. covenantuniversity.edu.ngurl.edu.gt

The lactate component serves as a readily available carbon and energy source for a diverse array of heterotrophic soil microorganisms. covenantuniversity.edu.ng In anaerobic soil microsites, lactate can act as an electron donor for processes like denitrification and sulfate reduction, similar to its role in aquatic environments. url.edu.gtfrontiersin.org The transformation of lactate by soil microbes releases carbon dioxide through respiration or incorporates the carbon into microbial biomass.

Aerobic and Anaerobic Degradation in Aquatic Environments

Environmental Persistence and Ecotoxicity Assessment

This compound is generally considered to have low environmental persistence due to its rapid biodegradation. amarischemicalsolutions.com The lactate molecule is a common metabolite in biological systems and is easily broken down. scirp.org

Ecotoxicity data for this compound is limited and presents a mixed view. Several sources classify it as having low toxicity to aquatic life. amarischemicalsolutions.com Studies on similar compounds, such as (2-hydroxyethyl)ammonium lactates, also suggest they are only slightly toxic substances. scirp.org Conversely, other safety data sheets report that ecotoxicity effects are unknown or that no data is available. chemicalbook.comspectrumchemical.com One source cautions that while the effect of low concentrations on aquatic life is unknown, it may be dangerous if it enters water intakes. noaa.gov This highlights a need for more comprehensive ecotoxicological studies to fully characterize its environmental risk profile.

EndpointFindingSource
Aquatic ToxicityLow toxicity to aquatic life. amarischemicalsolutions.com
PersistenceBreaks down rapidly in water/soil. amarischemicalsolutions.com
BiodegradabilityReadily biodegradable; 90% degradation in 28 days (OECD 301). amarischemicalsolutions.com
EcotoxicityConsidered safe for use in cosmetics from an environmental perspective. chosenstore.in
Ecotoxicity EffectsNo data available. chemicalbook.com, spectrumchemical.com
Water PollutionEffect of low concentrations on aquatic life is unknown; may be dangerous to water intakes. noaa.gov

Application as an Extractant in Environmental Analytical Methods

Beyond its direct environmental fate, this compound is a key component of a widely used chemical test for assessing soil fertility and nutrient dynamics.

The this compound method, commonly known as the P-AL method, is a standard procedure for determining the amount of plant-available phosphorus (P) in soils. researchgate.neteurofins-agro.com It is routinely used in several European countries, including Sweden, Lithuania, and Hungary, for fertilizer recommendations and environmental monitoring. slu.semdpi.comdiva-portal.org

The method involves extracting soil with a buffered acid solution. diva-portal.org This "soft" extraction is designed to measure the portion of soil phosphorus that is easily accessible to plants, rather than the total phosphorus content. diva-portal.org The acidic nature of the extractant is particularly effective at dissolving phosphorus bound to aluminum (Al) and iron (Fe) compounds, which are significant P pools in many soils. mdpi.com The amount of phosphorus in the resulting extract (the P-AL value) serves as an index of soil P availability. wur.nl

Composition of the P-AL Extraction Solution
ComponentConcentrationPurposeSource
This compound (NH₄CH₃CH(OH)COO)0.1 MExtractant tandfonline.com, mdpi.com
Acetic Acid (CH₃COOH)0.4 MAcidifying agent slu.se, mdpi.com
Final pH3.75Ensures consistent extraction conditions for acidic dissolution of P. tandfonline.com, diva-portal.org

The P-AL method is a valuable tool for studying phosphorus cycling in both agricultural and natural soil systems. uky.edubotanic.hr By quantifying the readily available P pool, it provides critical data for managing soil fertility and mitigating environmental pollution. tandfonline.com

Key implications for nutrient cycling studies include:

Fertilizer Management: The P-AL value helps agronomists determine appropriate fertilizer application rates, preventing both crop deficiency and excessive P application that can lead to environmental losses. emu.eecabidigitallibrary.org

Environmental Risk Assessment: High P-AL values can indicate an elevated risk of phosphorus leaching and runoff into water bodies, a primary cause of eutrophication. slu.sewur.nl The method is also used to calculate the Degree of Phosphorus Saturation (DPS), another indicator of P loss risk. diva-portal.org

Understanding P Dynamics: The P-AL method, often used in conjunction with other extraction methods like the Olsen-P or Mehlich-3, helps scientists understand the distribution of phosphorus among different soil pools and the factors controlling its solubility and mobility. mdpi.comtandfonline.com This is crucial for modeling nutrient cycles and predicting how soils will respond to environmental changes. wur.nl

Comparison of Common Soil Phosphorus Extraction Methods
MethodExtractant SolutionTarget P PoolTypical Soil TypeSource
This compound (P-AL)0.1 M this compound + 0.4 M Acetic Acid (pH 3.75)Plant-available P; P bound to Al and FeAcidic to neutral soils slu.se, tandfonline.com, mdpi.com
Olsen P0.5 M Sodium Bicarbonate (pH 8.5)Labile P; P bound to Ca in alkaline soilsNeutral to alkaline soils tandfonline.com, wur.nl
Mehlich 3Mixture of acids, ammonium nitrate, and fluorideConsidered a "universal" extractant for P, K, Ca, MgWide range of soil acidities slu.se, mdpi.com
Water Extraction (Pw)Deionized water or dilute salt (e.g., CaCl₂)P in the soil solution (intensity factor)All soil types; measures immediately available P mdpi.com, wur.nl

Industrial Chemical Applications and Material Science Contributions of Ammonium Lactate

Role in Industrial Chemical Processing

Ammonium (B1175870) lactate (B86563) is a key intermediate and processing aid in several industrial chemical operations, valued for its ability to control pH and its utility in biotechnological processes.

Function as a pH Modifier and Buffering Agent in Industrial Systems

In industrial fermentation processes for producing lactic acid, maintaining a stable pH is critical to prevent the inhibition of microbial metabolism that occurs in highly acidic conditions. nih.gov Ammonia (B1221849), often in the form of ammonia water, is frequently used as a neutralizing agent. encyclopedia.pubgoogle.com It reacts with the lactic acid produced by microorganisms to form ammonium lactate, thereby maintaining the pH of the fermentation broth within the optimal range for the microbes, typically between 5.5 and 6.0. nih.govencyclopedia.pub

This function is crucial in large-scale fermentations where the accumulation of lactic acid would otherwise lower the pH to inhibitory levels. nih.gov The use of ammonia as a neutralizing agent to form this compound offers advantages over other agents like calcium carbonate. For instance, the resulting this compound is highly soluble, and subsequent downstream processing to recover lactic acid can be more straightforward and cost-effective. nih.gov Furthermore, the ammonium sulfate (B86663) generated as a by-product during the conversion of this compound back to lactic acid can be utilized as a fertilizer. nih.gov This buffering capacity makes this compound and its in-situ formation a valuable component in systems requiring precise pH stabilization. upichem.comgoogle.com

Utilization in Fermentation Processes Beyond Direct Production

The role of this compound extends beyond its own fermentative production pathway. It has been investigated and applied in other biotechnological contexts. For example, in dialysis continuous fermentation processes for converting whey lactose (B1674315) to lactic acid, the fermentor effluent containing this compound, bacterial cells, and residual whey solids can be utilized as a nitrogen-enriched feedstuff for ruminant animals. nih.govasm.org This provides a valuable secondary use for the fermentation product stream.

In the realm of industrial animal cell culture for producing recombinant proteins, managing waste products like lactic acid and ammonium is a significant challenge. nih.govresearchgate.net High concentrations of these metabolites can inhibit cell growth and limit the productivity of fed-batch cultures. nih.gov Innovative strategies have been developed where cells are adapted to a lactate-supplemented medium. This approach, termed Lactate Supplementation and Adaptation (LSA), has been shown to dramatically reduce net lactic acid production and simultaneously decrease ammonium production. nih.govresearchgate.net In these systems, this compound is not just a by-product but a component actively managed and utilized to create more favorable process conditions for advanced industrial applications. nih.gov

Applications in Polymer and Material Synthesis

This compound serves as a critical starting material or intermediate in the creation of both organic polymers and advanced inorganic materials, highlighting its importance in modern material science.

Precursor in Polylactate Polymer Production

Polylactic acid (PLA) is a biodegradable and biocompatible thermoplastic derived from renewable resources, making it a key material in sustainable plastics. mdpi.com this compound obtained from fermentation is a significant precursor in the industrial production of PLA. encyclopedia.pubnih.gov The typical route to high-molecular-weight PLA involves several steps, starting with the conversion of this compound to an intermediate, which is then polymerized. researchgate.net

The process generally follows these stages:

Esterification : this compound is reacted with an alcohol, such as butanol or ethanol (B145695), to form a lactate ester (e.g., butyl lactate or ethyl lactate). researchgate.netgoogle.com This step is crucial as it purifies the lactic acid moiety and converts it into a more suitable form for polymerization. google.com

Polycondensation : The lactate ester undergoes polycondensation to synthesize a low-molecular-weight prepolymer of polylactic acid. google.com

Depolymerization : The prepolymer is then depolymerized to form lactide, a cyclic dimer of lactic acid. researchgate.netgoogle.com

Ring-Opening Polymerization (ROP) : Finally, the purified lactide undergoes ring-opening polymerization, often using a catalyst like stannous octoate, to produce high-molecular-weight PLA. nih.govgoogle.com

This multi-step synthesis, originating from fermentation-derived this compound, is a cornerstone of industrial PLA manufacturing. researchgate.netgoogle.com

Table 1: Stages in Polylactic Acid (PLA) Synthesis from this compound

Stage Description Key Reactants/Intermediates
Fermentation Microbial conversion of carbohydrates into lactic acid, neutralized with ammonia to form this compound. Glucose, Ammonia, Microorganisms
Esterification This compound is converted to a lactate ester. This compound, Butanol/Ethanol
Polycondensation The lactate ester is polymerized into a low-molecular-weight PLA prepolymer. Lactate Ester
Depolymerization The prepolymer is converted into a cyclic dimer, lactide. PLA Prepolymer
Ring-Opening Polymerization Lactide rings are opened and polymerized to form high-molecular-weight PLA. Lactide, Stannous Octoate (catalyst)

Role in the Synthesis of Inorganic Nanomaterials and Composites

This compound and its derivatives play a role in the synthesis of advanced inorganic materials, acting as chelating agents, precursors, or components in composite systems. For instance, in the synthesis of calcium phosphate (B84403) powders for bioceramics, the reaction between calcium lactate and ammonium hydrogen phosphate produces the desired calcium phosphate product along with this compound as a by-product. msu.ru

More directly, titanium(IV) bis(this compound) dihydroxide (TiBALDH), a water-soluble titanium precursor, is used in the fabrication of composite nanofibers. mdpi.com In one study, TiO₂/WO₃ composite nanofibers were prepared by electrospinning an aqueous solution containing TiBALDH, ammonium metatungstate (AMT), and polyvinylpyrrolidone (B124986) (PVP). mdpi.com Similarly, TiBALDH has been used as a precursor in sol-gel methods to create hybrids of TiO₂ and graphene oxide, where its good water solubility allows for excellent mixing with graphene oxide solutions. taylorandfrancis.com this compound itself has also been noted for its use as a chelating agent in the synthesis of titanium oxide. msu.ru

These applications demonstrate the utility of this compound-based compounds in controlling the formation and properties of sophisticated inorganic nanomaterials and composites. mdpi.comresearchgate.net

Table 2: Examples of this compound in Inorganic Material Synthesis

Material Synthesized Role of this compound/Derivative Precursor Used Synthesis Method
Calcium Phosphate Powder Reaction by-product Calcium Lactate, Ammonium Hydrogen Phosphate Chemical Precipitation
TiO₂/WO₃ Composite Nanofibers Water-soluble titanium source Titanium(IV) bis(this compound) dihydroxide (TiBALDH) Electrospinning
TiO₂-Graphene Oxide Hybrids Water-soluble titanium source Titanium(IV) bis(this compound) dihydroxide (TiBALDH) Sol-gel
Titanium Oxide Chelating agent This compound Not specified

Advanced Solvents and Catalytic Systems

Emerging research highlights the potential of this compound and its derivatives in the development of environmentally friendly solvents and novel catalytic systems. (2-Hydroxyethyl)ammonium lactates, formed by reacting (2-hydroxyethyl)amines with lactic acid, are classified as polar, hydrophilic ionic liquids. scirp.org

Ionic liquids are salts with low melting points that are gaining attention as "green" solvents for organic transformations due to their low vapor pressure and high thermal stability. scirp.orgscirp.org Studies have shown that (2-hydroxyethyl)ammonium lactates are highly biodegradable and exhibit low toxicity. scirp.org They have been successfully used as both the solvent and the catalyst for condensation reactions, such as the reaction of benzaldehyde (B42025) with ethyl cyanoacetate. scirp.org This dual functionality, combined with the ability to reuse the ionic liquid for multiple reaction cycles without purification, presents a significant advantage for sustainable industrial chemistry. scirp.org The properties of these lactate-based ionic liquids make them promising candidates for a variety of applications where greener solvent and catalytic systems are needed. scirp.orgscirp.org

Derivatization as Ionic Liquids for Organic Synthesis and Gas Absorption

This compound serves as a precursor for the synthesis of a class of materials known as protic ionic liquids (PILs), particularly those containing hydroxyl-functionalized ammonium cations. These ionic liquids (ILs) are prized for their low volatility, thermal stability, and tunable properties, making them suitable for specialized applications in chemical synthesis and gas separation. The synthesis of these ILs is often straightforward, involving the neutralization reaction of a (2-hydroxyethyl)amine with lactic acid. scirp.org For instance, reacting triethanolamine (B1662121) (tris(2-hydroxyethyl)amine) with lactic acid yields the corresponding PIL. acs.org This process creates salts that are liquid at or near room temperature, possessing unique solvent properties. scirp.org

These (2-hydroxyethyl)ammonium lactates are characterized as polar, hydrophilic ionic liquids. scirp.org Their properties, such as polarity, can be tuned by altering the number of hydroxyl groups on the cation. scirp.org This structural versatility allows for the design of "task-specific" ionic liquids tailored for particular uses. core.ac.uk

Organic Synthesis

(2-Hydroxyethyl)this compound-based ionic liquids have demonstrated potential as dual solvent-catalyst systems in organic synthesis. A notable example is their application in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. Research has shown that (2-hydroxyethyl)ammonium lactates can effectively facilitate the condensation of benzaldehyde with ethyl cyanoacetate. scirp.org These ionic liquids are effective on their own, as their ammonium salt structure is analogous to ammonium acetate, a common catalyst for this reaction. scirp.org A key advantage is the potential for recycling; the ionic liquid can be used for multiple reaction cycles without significant loss of activity, which is advantageous for developing greener chemical processes. scirp.org

Table 1: Yield of 2-Cyano-3-phenylacrylic acid ethyl ester in Knoevenagel Condensation Using (2-Hydroxyethyl)this compound ILs. scirp.org
Ionic Liquid Solvent/CatalystReaction Time (hours)Yield (%)
(2-Hydroxyethyl)this compound192
Bis(2-hydroxyethyl)this compound195
(2-Hydroxyethyl)this compound (Recycled, 1st reuse)192
(2-Hydroxyethyl)this compound (Recycled, 2nd reuse)191

Gas Absorption

A significant application of this compound-derived ionic liquids is in the capture of acidic gases, particularly carbon dioxide (CO₂). Ionic liquids are considered next-generation solvents for CO₂ absorption due to their negligible vapor pressure, thermal stability, and low energy requirements for regeneration compared to conventional aqueous amine solutions. researchgate.net

Studies have focused on hydroxyl this compound ILs for their CO₂ absorption capabilities. Research shows that CO₂ solubility in these liquids increases with rising pressure but decreases with higher temperatures, which is characteristic of exothermic absorption processes. researchgate.netnist.gov The lactate anion is believed to play a role in the chemical complexation with CO₂, enhancing absorption capacity beyond simple physical dissolution. core.ac.uk However, the effectiveness can be influenced by the cation. For example, the lactate anion is less effective when paired with a simple ammonium cation compared to an imidazolium (B1220033) cation, which can form a zwitterion that enhances CO₂ solubility. core.ac.uk

Detailed thermodynamic studies have quantified the CO₂ absorption performance of various hydroxyl this compound ILs, such as 2-hydroxyethanaminium lactate ([hel]) and bis(2-hydroxyethyl)this compound ([bheal]). researchgate.netnist.gov The enthalpy and entropy of absorption have been calculated from experimental solubility data, providing crucial parameters for designing and modeling industrial gas separation processes. nist.gov

Table 2: Thermodynamic Properties of CO₂ Absorption in Hydroxyl this compound Ionic Liquids at 298.15 K. researchgate.netnist.gov
Ionic LiquidHenry's Constant (kPa)Enthalpy of Absorption (kJ/mol)Entropy of Absorption (J/mol·K)
2-hydroxyethanaminium lactate ([hel])4900-31.5-93.5
bis(2-hydroxyethyl)this compound ([bheal])5400-30.7-92.0
2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium lactate ([hhemel])6300-28.7-88.0

Catalytic Properties in Specific Chemical Reactions

This compound and its derivatives exhibit notable involvement in catalytic processes, acting either as a catalyst, a catalyst precursor, or a crucial reaction intermediate that influences catalytic activity and selectivity.

Furthermore, as mentioned previously, ionic liquids derived from this compound can function as both the reaction medium and the catalyst. In Knoevenagel condensations, (2-hydroxyethyl)ammonium lactates act as catalysts, leveraging the basicity of the lactate anion and the acidic protons of the ammonium cation to promote the reaction. scirp.org This dual-functionality simplifies the reaction system and aids in catalyst-product separation and catalyst recycling. scirp.org

Advanced Research Directions and Theoretical Perspectives on Ammonium Lactate

Development of Novel Synthetic Approaches and Green Chemistry Methodologies

The pursuit of sustainable and environmentally benign synthetic routes for ammonium (B1175870) lactate (B86563) and its derivatives is a key area of advanced research. One notable development is a novel membrane-based process pioneered by Argonne National Laboratory (ANL) for synthesizing lactate esters, such as ethyl lactate, from carbohydrate feedstocks. This process involves the thermal and catalytic cracking of ammonium lactate to yield lactic acid, which is subsequently esterified. A crucial green chemistry aspect of this innovation is the efficient recovery and recycling of ammonia (B1221849), which is then reused in the fermentation process to produce this compound, thereby eliminating the generation of waste salt. This method is characterized by its low energy consumption, high efficiency, and selectivity, offering a greener alternative to the production of solvents that traditionally rely on more hazardous chemicals. epa.govepa.gov

Furthermore, the synthesis of (2-hydroxyethyl)ammonium lactates by reacting (2-hydroxyethyl)amines with lactic acid represents another stride towards green chemistry. These compounds are recognized as highly biodegradable and essentially non-toxic ionic liquids, making them promising candidates for various applications as environmentally friendly solvents. scirp.org While biological production of lactic acid through fermentation is a common route, high concentrations of ammonia, leading to this compound formation, can pose toxicity challenges to microbial growth and complicate the purification process, underscoring the need for continued research into efficient and sustainable recovery techniques. mdpi.commdpi.com

In-depth Mechanistic Studies of Chemical Reactions and Degradation Processes

Understanding the detailed mechanisms of chemical reactions and degradation pathways involving this compound is crucial for optimizing its synthesis, application, and environmental fate. Research has shown that certain this compound derivatives, such as (2-hydroxyethyl)ammonium lactates, exhibit specific thermal degradation behaviors. These ionic liquids are less resistant to heating compared to other ionic liquids, with their decomposition initiating around 150°C. This degradation process is characterized by the expulsion of the first water molecule, followed by further decomposition. scirp.org

The study of such degradation processes is vital for determining the operational temperature ranges for these compounds in various applications and for predicting their stability under different environmental conditions. Mechanistic investigations often employ a combination of experimental techniques and computational methods to elucidate the intricate steps involved in bond breaking and formation during reactions and decomposition.

The table below summarizes the decomposition characteristics of specific (2-hydroxyethyl)ammonium lactates:

Compound TypeDecomposition Onset Temperature (°C)Key Degradation Step
(2-Hydroxyethyl)ammonium lactates~150Expulsion of first water molecule

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling play an increasingly vital role in understanding the fundamental properties and behavior of this compound at the atomic and molecular levels.

Density Functional Theory (DFT) is extensively used to investigate the electronic structure, stability, and reactivity of chemical compounds, including components of this compound. For instance, DFT calculations have been applied to analyze the physical and electrical properties of functional films used in lactic acid detection, providing insights into how the functionalization of carbon with silver nanoparticles and polyaniline can lead to stable and reactive structures. rsc.org Such studies help in understanding the behavior of the lactate anion. Furthermore, DFT studies have been employed to explore the electronic and structural properties of ammonium-containing compounds, such as linear poly(ethyleneimine), and their interactions with other molecules like water and carbon dioxide, including the formation of ammonium carbamate (B1207046) structures. These investigations provide a theoretical framework for predicting molecular conformations, bond lengths, and reactivity patterns relevant to this compound. acs.orgrasayanjournal.co.in

Molecular Dynamics (MD) simulations are powerful tools for exploring the dynamic behavior of molecules in solution and their interactions with surrounding environments. In the context of this compound, MD simulations have been utilized to support thermodynamic parameters in studies involving 2-hydroxyethylthis compound protic ionic liquids. These simulations help in understanding the micellization and thermophysical behavior of such systems, providing molecular-level insights into how these ammonium-based ionic liquids behave in solution and interact with other solutes. researchgate.net MD simulations have also been applied to investigate the absorption of gases like sulfur dioxide by ionic liquids featuring quaternary ammonium cations, highlighting the role of molecular structure in gas solubility and interactions. researchgate.net These applications are crucial for designing and optimizing processes where this compound acts as a solvent or plays a role in solution-phase chemistry.

Predictive modeling, often incorporating computational chemistry insights, is essential for forecasting the environmental fate and optimizing the industrial performance of chemical compounds like this compound. In biopharmaceutical manufacturing, predictive monitoring and control strategies leverage multivariate modeling tools to forecast critical cell culture parameters, including lactate and ammonium levels. europeanpharmaceuticalreview.com This allows for real-time adjustments to process conditions, such as limiting excessive lactate production, which can negatively impact cell culture performance and product quality. nih.gov

Beyond industrial processes, predictive modeling helps assess the environmental impact of chemicals. Methodologies like the approach to determine missing life cycle inventory data for chemicals involve detailed research on chemical synthesis processes, reaction equations, and thermal energy demands to model environmental profiles. mdpi.com While specific models for this compound's environmental fate were not detailed, the principles applied to other quaternary ammonium compounds, which involve theoretical predictions of hydrophobicity and indoor fate and transport modeling, are directly applicable to understanding this compound's environmental behavior. acs.org

Molecular Dynamics Simulations for Understanding Solution Behavior and Interactions

Integration with Sustainable Chemical Engineering Principles

Advanced research directions concerning this compound are increasingly integrated with sustainable chemical engineering principles. This integration aims to design and develop chemical processes and products that minimize environmental impact and maximize resource efficiency throughout their life cycle. Key principles include reducing or eliminating hazardous substances, optimizing resource utilization (energy, water, materials), and considering all stages of a product's life, from manufacture to disposal. gao.govacs.org

For this compound, this involves developing synthesis methods that utilize renewable feedstocks, such as carbohydrates, and employ green chemistry methodologies that minimize waste and energy consumption, as exemplified by the ANL membrane process. epa.govepa.govmdpi.com Furthermore, understanding the degradation pathways and environmental behavior of this compound through mechanistic and predictive modeling studies contributes to its responsible use and disposal, aligning with the broader goals of sustainable development and circular economy principles. scirp.orgscispace.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying ammonium lactate in microbial fermentation broths?

  • Methodology : High-performance liquid chromatography (HPLC) is widely used for precise quantification of this compound, especially in complex matrices like fermentation broths. Spectrophotometric assays (e.g., enzymatic kits) are alternatives for rapid lactate detection . For ammonium ion measurement, ion-selective electrodes or colorimetric assays (e.g., Nessler’s reagent) are suitable. Regular calibration with standard solutions and validation against spiked samples ensures accuracy.

Q. How do pH and temperature influence microbial this compound production in batch fermentation?

  • Methodology : Optimal pH (6.0–6.5) and temperature (35–44°C) are strain-dependent. For Streptococcus cremoris, pH 6.0–6.5 and 35°C maximize lactate productivity, while Lactobacillus bulgaricus achieves higher yields at pH 5.3 and 44°C . Use pH-stat bioreactors to maintain stability, and conduct factorial experiments (e.g., central composite design) to identify interactive effects. Monitor metabolite accumulation (e.g., via HPLC) to avoid inhibitory thresholds .

Q. What are the primary metabolic pathways linking lactate and ammonium accumulation during exercise?

  • Methodology : During intense exercise, glycolytic flux increases lactate production, while ammonium arises from adenosine monophosphate (AMP) deamination. Correlate blood lactate and ammonium levels via serial sampling (e.g., every minute during graded cycling tests). Use exponential regression models to identify breakpoints (e.g., lactate threshold at ~50% VO₂ max) . Control for factors like muscle fiber type and oxygen availability to isolate metabolic contributions .

Advanced Research Questions

Q. How can discrepancies in optimal retention times for continuous this compound production be resolved?

  • Methodology : Conflicting data on retention times (e.g., 5 h vs. 7.5 h in S. cremoris systems) arise from trade-offs between productivity and substrate utilization . Design multi-stage reactor systems (e.g., three CSTRs in series) to balance efficiency. Conduct kinetic modeling (e.g., Monod equation) to predict substrate consumption rates. Validate with chemostat experiments at varying dilution rates and measure residual lactose via DNS assay .

Q. What in silico models predict this compound production in dialysis-based bioreactors?

  • Methodology : Modify generalized mathematical models (e.g., mass balance equations incorporating dialysis membrane permeability) to simulate metabolite flux. Use Monte Carlo/Gibbs ensemble simulations to predict phase equilibria and optimize dialysate-feed ratios . Experimental validation includes non-aseptic long-term runs (e.g., 94 days) to assess membrane fouling and process stability .

Q. How can multi-omics approaches elucidate the antimicrobial mechanisms of quaternary ammonium lactates?

  • Methodology : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify microbial stress responses (e.g., Candida albicans membrane disruption). Compare minimum inhibitory concentrations (MICs) of DDA-lactates to benzalkonium chloride . Assess cytotoxicity in mammalian cells (e.g., MTT assays) to balance efficacy and safety. Structural dynamics (e.g., DFT simulations) can reveal hydrogen-bonding interactions affecting antimicrobial activity .

Data Contradiction Analysis

Q. How to interpret conflicting results on lactate and ammonium correlations in exercise studies?

  • Analysis : While strong correlations exist between lactate and ammonium during graded exercise (r = 0.82), individual variability (e.g., muscle glycogen stores, training status) can decouple their accumulation . Control for diet (e.g., carbohydrate loading) and use isotopic tracers (e.g., ¹³C-glucose) to trace lactate origins. Reconcile discrepancies by stratifying subjects based on aerobic capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium lactate
Reactant of Route 2
Ammonium lactate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.